Product packaging for D-Galactal(Cat. No.:CAS No. 29485-85-6)

D-Galactal

Cat. No.: B1224392
CAS No.: 29485-85-6
M. Wt: 146.14 g/mol
InChI Key: YVECGMZCTULTIS-HSUXUTPPSA-N
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Description

D-Galactal (CAS 21193-75-9) is a deoxy sugar derivative that serves as a valuable building block and research tool in carbohydrate chemistry and biochemical studies. Its core structure makes it a key intermediate in the synthesis of various deoxy and dideoxy sugars, as well as more complex oligosaccharides, through reactions like the Ferrier rearrangement . In recent biomedical research, this compound has gained significant attention for its role as a core scaffold in the development of selective inhibitors for galectin-8. Galectin-8 is a protein implicated in tumor progression, metastasis, and inflammatory processes. Derivatives of this compound, particularly C-3 substituted analogs, have been designed as high-affinity, selective ligands for the galectin-8 N-terminal domain (galectin-8N). These compounds demonstrate potential as antitumor and anti-inflammatory agents by effectively reducing the secretion of proinflammatory cytokines such as IL-6 and IL-8 in cell models . The unique electronic properties of the this compound core contribute to its enhanced binding affinity compared to traditional galactosides. Please note that this product is strictly for Research Use Only (RUO) and is not intended for personal, therapeutic, or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B1224392 D-Galactal CAS No. 29485-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVECGMZCTULTIS-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@@H]([C@@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183687
Record name Galactal
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21193-75-9, 29485-85-6
Record name D-Galactal
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Record name Galactal
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Galactal
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Record name Galactal
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Record name 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol
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Advanced Synthetic Methodologies for D Galactal and Its Derivatives

Classical and Evolving Synthetic Pathways to d-Galactal (B13577)

The synthesis of this compound has evolved from classical methods to more refined and stereoselective approaches, enhancing its accessibility for various applications.

Reductive Elimination Approaches from Glycosyl Halides (Fischer-Zach Method and Modern Variants)

The foundational method for glycal synthesis is the Fischer-Zach reaction, first reported in 1913. wikipedia.org This reaction involves the reductive elimination of an acetylated glycosyl halide, typically a bromide, using zinc dust in the presence of acetic acid. ijnrd.org The mechanism is believed to proceed through the formation of an anomeric carbocation, followed by a two-electron reduction by zinc to generate a transient carbanion. This intermediate then eliminates an acetate (B1210297) anion to yield the glycal. ijnrd.org

Over the years, numerous variations of the Fischer-Zach method have been developed to improve yields and expand the substrate scope. These modern variants employ a range of reducing agents and reaction conditions. Some of the alternatives to the classical zinc-acetic acid system include:

Metals and Metal Complexes: Sodium, potassium, aluminum amalgam, samarium(II) iodide (SmI2), and chromium(II) salts have been successfully used. ijnrd.org

Catalytic Systems: A notable improvement involves the use of catalytic amounts of vitamin B12 in the reductive elimination of glycosyl bromides. scribd.com Another catalytic system employs ethylene-N,N-bis(salicylideneiminato)oxovanadium(IV) {VO(salen)} with zinc/ammonium (B1175870) chloride in methanol (B129727) or zinc/acetic acid in acetonitrile (B52724). researchgate.net

These modern approaches often offer milder reaction conditions and can be more efficient for specific substrates. scribd.comresearchgate.net For instance, the vitamin B12-catalyzed method addresses the issue of acidic workup required in the original Fischer-Zach protocol. scribd.com

Reducing SystemSubstrate ExampleProductReported YieldReference
Zn/CH₃COOHTetraacetyl-1-bromo-D-galactoseTriacetyl-D-galactal66% scribd.com
Vitamin B₁₂ (cat.), Zn, NH₄Cl, CH₃OHTetraacetyl-1-bromo-D-galactoseTriacetyl-D-galactal93% scribd.com
VO(salen) (cat.), Zn, NH₄Cl, CH₃OHAcylated glycosyl bromidesGlycalsHigh researchgate.net

Stereoselective Synthesis of this compound Scaffolds

The stereoselective synthesis of this compound and its derivatives is crucial for creating specific stereoisomers of target molecules. Various strategies have been developed to control the stereochemistry at different positions of the galactal scaffold.

One approach involves the use of a this compound-derived 1,2-anhydro donor, which undergoes an α-selective glycosylation with a sphingoid acceptor. This method is key to synthesizing orthogonally protected α-galactosylphytosphingosine (α-GalPhyt), a precursor for 6″-N-modified α-galactosylceramide (α-GalCer) analogues. acs.orgotago.ac.nz

Another strategy focuses on the stereodivergent synthesis of carba-analogs of glycal-derived vinyl epoxides. Starting from tri-O-acetyl-D-glucal, a Claisen thermal rearrangement of a vinyl allyl ether intermediate allows for the creation of the carbasugar scaffold. This approach provides access to diastereoisomeric vinyl epoxides that are analogs of those derived from this compound. nih.gov

Furthermore, iron-catalyzed 1,2-cis-aminoglycosylation of galactal derivatives has been developed for the multigram-scale synthesis of the Tn antigen, a key structure in O-linked glycoproteins. acs.org This method demonstrates high stereoselectivity and is applicable to a variety of galactosyl donors and amino acid acceptors. acs.org The stereoselectivity in reactions involving galactals is often attributed to the anomeric effect and the pseudoaxial disposition of the C4-substituent, which hinders the β-face and favors the formation of equatorial substituents at C2. acs.org

Functionalization Strategies for this compound

The enol ether functionality of this compound provides a rich platform for a wide array of chemical modifications, enabling the introduction of diverse functional groups and the construction of complex carbohydrate structures.

Regioselective Protection and Deprotection Techniques for Hydroxyl Groups

The selective protection and deprotection of the hydroxyl groups at the C3, C4, and C6 positions of this compound are fundamental for its use in multi-step syntheses. The reactivity of these hydroxyl groups can vary, allowing for regioselective modifications. nih.gov

Commonly used protecting groups include:

Silyl (B83357) ethers: Tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are frequently employed to protect the primary hydroxyl group at the C6 position due to steric hindrance. This regioselectivity directs further reactions to the C3 and C4 hydroxyls.

Acetals: Isopropylidene groups can be used to protect the C3 and C4 hydroxyls simultaneously. For instance, D-galactose can be converted to 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. nih.gov

Esters: Acetyl and benzoyl groups are common protecting groups. Regioselective benzoylation can be influenced by the reagents and conditions used. nih.gov

Stannylene acetals: The use of dibutyltin (B87310) oxide allows for regioselective alkylation or acylation, often at the C3 position. This method has been used for the 3-O-alkylation of this compound derivatives. nih.govacs.org

Deprotection strategies are equally important and are chosen based on the specific protecting group. For example, silyl ethers are typically removed with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). mdpi.com

Hydroxyl PositionProtecting GroupReagent for ProtectionReagent for DeprotectionReference
C6-OHTBDMS/TIPSTBDMSCl/TIPSCl, ImidazoleTBAF mdpi.com
C3, C4-OHIsopropylideneAcetone, Acid catalystAqueous acid nih.gov
C3-OHBenzoylBu₂SnO then BzClBase (e.g., NaOMe) nih.govacs.org

Installation of Diverse Substituents (e.g., Halides, Azides, Formyl Groups)

The double bond of this compound is highly susceptible to electrophilic addition, allowing for the introduction of a variety of functional groups at the C1 and C2 positions.

Halides: Halogens can be introduced at the C2 position of tri-O-acetyl-D-galactal using N-halosuccinimides. For example, 2-bromo- and 2-iodo-glycals have been synthesized with yields of 32% and <37%, respectively. wgtn.ac.nz These 2-haloglycals can serve as intermediates for further functionalization. wgtn.ac.nz

Azides: Azido groups are valuable precursors to amino groups. The azidonitration of tri-O-acetyl-D-galactal using ceric ammonium nitrate (B79036) and sodium azide (B81097) yields 2-azido-1-nitrate addition products. cdnsciencepub.comresearchgate.net Another important reaction is the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal, which introduces an azide at C2 and a phenylseleno group at C1. acs.orgvapourtec.commpg.de This reaction provides access to 2-amino sugar derivatives. acs.orgvapourtec.commpg.de Three efficient routes to 3-azido-3-deoxy-β-D-galactopyranosides have also been developed, relying on a double inversion protocol at C3. nih.gov

Formyl Groups: A formyl group can be introduced at the C2 position via the Vilsmeier-Haack reaction, which involves treating a protected this compound with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov For instance, formylation of per-benzylated this compound has been achieved in 78% yield. wgtn.ac.nz These 2-formyl glycals are useful intermediates for synthesizing analogs of biologically active compounds. wgtn.ac.nznih.gov

Green Chemistry and Continuous Flow Chemistry Approaches in this compound Synthesis

A prime example is the use of continuous flow chemistry for the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal. acs.orgvapourtec.commpg.de This reaction is traditionally challenging to scale up in batch processes due to poor reproducibility and the use of potentially explosive and toxic azide reagents. acs.orgvapourtec.commpg.de By moving to a continuous flow setup, several advantages are realized:

Safety: The small reaction volumes in a flow reactor minimize the risks associated with hazardous intermediates. acs.orgvapourtec.com

Efficiency: Reaction times can be drastically reduced compared to batch reactions. acs.orgvapourtec.com

Scalability: The flow setup is readily scalable. For instance, 5 mmol of galactal can be processed in 3 hours, producing 1.2 mmol/h of the desired product. acs.orgvapourtec.com

Reproducibility: Continuous flow offers better control over reaction parameters, leading to more consistent results. acs.orgvapourtec.com

These advancements highlight the potential of green and continuous flow chemistry to make the synthesis of this compound and its derivatives safer, more efficient, and more sustainable.

Elucidation of D Galactal Reactivity and Mechanistic Investigations

Mechanistic Insights into Electrophilic and Nucleophilic Additions to the Glycal Double Bond

The double bond in d-galactal (B13577) is the primary site of reactivity, readily undergoing both electrophilic and nucleophilic addition reactions. wikipedia.org The polarity of the carbon-carbon double bond, influenced by the adjacent ring oxygen, renders the C1 and C2 positions susceptible to attack.

In electrophilic additions, an electrophile attacks the electron-rich double bond. For instance, the reaction of 3,4,6-tri-O-acetyl-d-galactal with an electrophile can lead to the formation of a halonium ion intermediate. cdnsciencepub.com The subsequent attack by a nucleophile determines the final product. cdnsciencepub.com The mechanism can proceed through a stepwise process involving discrete intermediates. acs.org

Nucleophilic additions to the double bond of this compound are also common, particularly when the double bond is rendered electron-deficient by activating groups or when strong nucleophiles are employed. wikipedia.orglibretexts.org For example, the addition of nucleophilic radicals to this compound derivatives has been studied, with the regioselectivity being influenced by frontier-orbital interactions. libretexts.org

The reactivity of the double bond in this compound is significantly influenced by the nature and position of substituent groups on the pyranose ring. tandfonline.comcapes.gov.br A study on the chloroazide addition to this compound derivatives revealed that substituents at the O-3, O-4, and O-6 positions impact the reactivity of the double bond. tandfonline.comcapes.gov.br

Quantum chemical calculations have shown that the substituent at the O-3 position has the most pronounced effect on the double bond's reactivity and the mechanism of chloroazide addition. tandfonline.comcapes.gov.br An acyl group at this position decreases the reactivity of the double bond primarily through its inductive effect. tandfonline.comtandfonline.com In contrast, there appears to be no significant through-space interaction between the acyl group and the olefinic part of the molecule. tandfonline.com The presence of an electron-donating group, such as a benzyl (B1604629) ether, can enhance the reactivity of the double bond. tandfonline.com The structure-reactivity relationship of olefins, in general, is dictated by the electron density across the double bond, with planar arrangements also playing a role. chemrxiv.org

The stereochemical outcome of addition reactions to the this compound double bond is a critical aspect of its chemistry, often dictated by the reaction mechanism, the nature of the reactants, and the presence of catalysts. numberanalytics.com

In enzyme-catalyzed reactions, high stereospecificity is often observed. For example, the addition of glycerol (B35011) to this compound-2-d, catalyzed by β-D-galactosidase, results in the formation of a product where the hydrogen atom at C-2 is trans to the aglycon group. nih.gov In contrast, the acid-catalyzed reaction of peracetylated this compound with phenol (B47542) yields a mixture of cis and trans addition products. nih.gov

Radical additions also exhibit stereoselectivity. The azidonitration of tri-O-acetyl-d-galactal, for instance, yields a mixture of α- and β-anomers. mdpi.comcdnsciencepub.com The stereoselectivity can be influenced by the reaction conditions. mdpi.com Similarly, the azidophenylselenylation of tri-O-acetyl-d-galactal proceeds with high stereoselectivity, affording the selenoglycoside as the major product. mdpi.com

Metal-catalyzed reactions often provide excellent stereocontrol. Iridium-catalyzed deoxyglycoside synthesis from glycals can lead to either 2-deoxy-α-O-glycosides or 2,3-unsaturated-α-O-glycosides depending on the substituent at the C3 position. rsc.org

Substituent Effects on Olefin Reactivity

Rearrangement Reactions Involving this compound Intermediates

This compound and its derivatives are known to undergo various rearrangement reactions, often leading to structurally diverse and synthetically useful products. researchgate.net One of the most prominent is the Ferrier rearrangement, which transforms glycals into 2,3-unsaturated glycosides. acs.orgrsc.org This reaction typically proceeds through an allylic oxycarbenium ion intermediate, which is then attacked by a nucleophile at the anomeric carbon. rsc.org The structure of the intermediate in the Ferrier rearrangement has been investigated, with evidence suggesting the formation of a dioxolenium-type ion when acetylated this compound is used. mpg.de

Another notable rearrangement is the allyl cyanate/isocyanate rearrangement. nih.gov For instance, the carbamate (B1207046) of 4,6-O-protected this compound can be converted to an isocyanate via a d-nb.infod-nb.info-sigmatropic rearrangement, which can then be trapped by a nucleophile to afford N-glycosides. nih.gov This process is highly stereocontrolled. nih.gov

Acid-catalyzed treatment of this compound can also induce a Ferrier-type rearrangement to yield bicyclic compounds like (2R)-2-hydroxy-6,8-dioxabicyclo[3.2.1]oct-3-ene. researchgate.net Furthermore, tandem reactions of 3,4,6-tri-O-acetyl-D-galactal catalyzed by aluminum triflate can lead to chiral benzopyrans, which can further rearrange to form chromenes and chromans. nih.gov

Metal-Catalyzed Transformations of this compound

Transition metal catalysis has emerged as a powerful tool for the transformation of this compound, enabling a wide range of reactions with high efficiency and selectivity. rsc.org

Palladium catalysts are particularly versatile in this compound chemistry. rsc.orgrsc.org They have been employed for the stereocontrolled synthesis of C-aryl glycosides from this compound and aryldiazonium salts. rsc.org Palladium(II) in combination with a monodentate phosphine (B1218219) ligand facilitates the direct and α-stereoselective synthesis of deoxyglycosides from glycals, likely proceeding through an alkoxypalladation-type mechanism. d-nb.inforesearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Stille reaction of 1-tributylstannyl this compound with aroyl chlorides, have been investigated to understand selectivity. nih.gov The choice of the palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, can influence the outcome of the reaction, leading to either aroyl or aryl C-d-galactals. nih.gov Other palladium-catalyzed reactions include decarboxylative C-glycosylation and carbonylative Heck reactions. rsc.org

Besides palladium, other transition metals also catalyze important transformations of this compound. Iridium catalysts have been developed for the stereoselective synthesis of deoxyglycosides. rsc.org These catalysts can promote both hydroalkoxylation and nucleophilic substitution of glycals. rsc.org

Iron(II) chloride has been used to initiate an intramolecular radical C-N bond formation from an azidoformate derivative of a glycal, leading to the formation of a tricyclic product. mdpi.com The development of transition metal-catalyzed reactions continues to expand the synthetic utility of this compound in carbohydrate chemistry. thieme-connect.com

Palladium-Catalyzed Reactions

Enzyme-Mediated Transformations and Biocatalysis with this compound

This compound, a cyclic enol ether derivative of D-galactose, serves as a versatile substrate and inhibitor in a variety of enzyme-mediated transformations. The double bond between C-1 and C-2 makes it a reactive precursor for the synthesis of 2-deoxyglycosides and other valuable carbohydrate derivatives. Biocatalysis with this compound offers a powerful alternative to chemical methods, providing high regio- and stereoselectivity under mild reaction conditions. Key enzyme classes involved in its transformation include glycosidases and lipases.

Glycosidase-Catalyzed Reactions

Glycosidases (EC 3.2), typically known for hydrolyzing glycosidic bonds, can also catalyze addition reactions across the double bond of glycals like this compound. These reactions include hydration and transglycosylation, where this compound acts as a glycosyl donor acceptor.

Research has demonstrated that β-galactosidase from Escherichia coli can utilize this compound. Incubation of this compound in the presence of the enzyme can lead to the formation of 2-deoxy-D-galactose. nih.gov Furthermore, β-galactosidase facilitates the addition of alcohols, such as glycerol, to this compound. prepchem.comnih.gov In a study involving this compound-2-d and glycerol, the enzyme-catalyzed addition resulted in the formation of 1-deoxyglycerol-1-yl 2-deoxy-β-D-lyxo-hexopyranoside-2(S)-d. nih.gov Analysis revealed that the hydrogen atom introduced at the C-2 position is in a trans orientation relative to the aglycone, highlighting the stereospecificity of the enzymatic process. nih.gov

Similarly, α-galactosidase has been shown to catalyze the hydration of this compound. nih.gov An investigation using green coffee bean α-galactosidase in deuterium (B1214612) oxide (D₂O) resulted in the formation of 2-deoxy-2(S)-D-[2-²H]galactose. This outcome indicates that the enzyme protonates the substrate from beneath the plane of the ring, consistent with its mechanism for α-D-galactosides. nih.gov The ability of both α- and β-galactosidases to process this compound, each yielding a product configuration that matches their natural substrates, underscores the role of the protein's active site architecture in controlling the steric course of the reaction. nih.gov

Beyond simple hydration, glycosidases can mediate coupling reactions. For instance, this compound can act as an acceptor substance in reactions catalyzed by glycosidases with a glycosyl donor, enabling the synthesis of more complex carbohydrate structures. prepchem.comgoogle.com this compound is also known to act as a reversible inhibitor for enzymes like β-galactosidase, with studies indicating a slow-binding mechanism. acs.org

Table 1: Glycosidase-Mediated Transformations of this compound

Enzyme Source Reaction Type Substrates Product(s) Key Findings
β-Galactosidase Escherichia coli Hydration/Inhibition This compound, H₂O 2-Deoxy-D-galactose This compound acts as a substrate and a reversible inhibitor. nih.gov
β-Galactosidase Escherichia coli Addition This compound-2-d, Glycerol 1-deoxyglycerol-1-yl 2-deoxy-β-D-lyxo-hexopyranoside-2(S)-d Catalyzes stereospecific trans-addition to the double bond. nih.gov
α-Galactosidase Green Coffee Bean Hydration This compound, D₂O 2-Deoxy-2(S)-D-[2-²H]galactose Protonation occurs from beneath the ring plane, assigning orientation of the catalytic acid group. nih.gov
β-Galactosidase Not Specified Glycosylation This compound, Glycol Corresponding glycosides Catalyzes addition across the double bond. prepchem.com

Lipase-Catalyzed Reactions

Lipases (EC 3.1.1.3) are widely used in biocatalysis for their ability to catalyze the hydrolysis and synthesis of esters with high regioselectivity. scielo.br In carbohydrate chemistry, they are particularly valuable for the selective acylation and deacylation of hydroxyl groups. With protected this compound derivatives, such as 3,4,6-tri-O-acetyl-D-galactal, lipases can achieve regioselective deacylation. molaid.com For example, Candida rugosa lipase (B570770) (CRL) has been studied for its ability to catalyze the ethanolysis of peracetylated sugars, including galactal derivatives. researchgate.net These reactions allow for the preparation of specific mono- or di-acetylated galactals, which are important intermediates for further chemical synthesis. molaid.comresearchgate.net The regioselectivity of these lipase-catalyzed reactions can be influenced by the reaction medium, such as the use of ionic liquids. researchgate.net

Table 2: Lipase-Catalyzed Transformations of this compound Derivatives

Enzyme Source Reaction Type Substrate Key Outcome
Lipase Not Specified Deacylation / Acylation Fully protected galactal derivatives Achieves regioselective deacylation and acylation. molaid.com
Candida rugosa Lipase (CRL) Candida rugosa Ethanolysis (Deacylation) Peracetylated this compound Regioselective cleavage of ester groups. researchgate.net

Applications of D Galactal in Complex Molecule Synthesis and Glycoconjugate Chemistry

Glycosylation Reactions Utilizing d-Galactal (B13577)

Glycosylation, the process of forming glycosidic bonds, is a fundamental reaction in carbohydrate chemistry for synthesizing complex carbohydrates and glycoconjugates. This compound and its derivatives are frequently employed as glycosyl donors or precursors in these reactions due to the reactivity imparted by the endocyclic double bond. Upon activation, the double bond can undergo various transformations leading to the formation of new glycosidic linkages with suitable acceptors.

Stereoselective O-glycosidation is critical for synthesizing complex carbohydrates with defined anomeric configurations (α or β). Methodologies utilizing this compound aim to control the stereochemical outcome of the newly formed glycosidic bond. For instance, some approaches involve the use of catalysts, such as iridium (I) catalysts, to promote stereoselective O-glycosylation reactions of glycals, including this compound derivatives rsc.org. These methods can lead to the formation of 2,3-unsaturated O-glycosides or 2-deoxy-α-O-glycosides, depending on the substituents on the glycal donor rsc.org. Thiourea (B124793) catalysts have also emerged as efficient tools for achieving stereoselective glycosylation with activated glycal donors, facilitating the synthesis of 2-deoxy galactosides with controlled stereochemistry rsc.org. The use of chiral catalysts and optimized reaction conditions, including solvent and temperature, significantly influences the stereoselectivity and efficiency of these glycosylation reactions rsc.org.

C-Glycosylation, the formation of a C-C bond at the anomeric center, is important for synthesizing stable glycoconjugate mimics. This compound precursors have been utilized in developing advanced C-glycosylation methodologies. Palladium-catalyzed reactions are prominent in this area, enabling the coupling of this compound derivatives with various nucleophiles, such as arylboronic acids or diaryliodonium salts, to form C-glycosides rsc.orgresearchgate.net. These reactions often exhibit high stereoselectivity, leading to the formation of specific C-anomers rsc.orgresearchgate.net. For example, palladium-catalyzed C-glycosylation of 3,4-O-carbonate glycals, including those derived from this compound, with arylboronic acids has been reported to yield C-aryl glycosides with high 1,4-trans-selectivity rsc.org. Nickel-catalyzed tandem borylation/glycosylation reactions have also been explored for the stereoselective construction of multifunctional C-glycosides from conjugated glycals like this compound acs.org.

Achieving chemo- and regioselectivity in glycosylation reactions is essential when dealing with polyhydroxylated carbohydrate structures like this compound. Protecting group strategies play a vital role in directing glycosylation to specific hydroxyl groups. For example, the use of protected this compound derivatives, such as 3,4,6-tri-O-acetyl-D-galactal or 6-O-triisopropylsilyl-3,4-O-carbonyl-D-galactal, allows for selective reactions at unprotected positions or controlled reactivity of the double bond chemimpex.comcymitquimica.comcymitquimica.com. Studies have investigated the regioselective glycosylation of diol acceptors with glycosyl donors, although achieving high regioselectivity can sometimes be accompanied by moderate stereoselectivity frontiersin.org. The development of new catalytic systems and reaction conditions continues to advance the ability to perform chemo- and regioselective glycosylations using this compound as a substrate researchgate.netresearchgate.netacs.org.

Advancements in C-Glycosylation from this compound Precursors

Synthesis of Biologically Relevant Oligosaccharides and Glycopeptides

This compound is a key building block in the synthesis of biologically relevant oligosaccharides and glycopeptides. Its derivatives can be incorporated into growing saccharide chains through controlled glycosylation reactions. For instance, protected this compound derivatives are used as intermediates in the preparation of more complex glycosides and oligosaccharides chemimpex.comcymitquimica.com. Solid-phase synthesis techniques, sometimes utilizing glycopeptides bound to a solid support, have been developed for oligosaccharide synthesis, where glycosyl acceptors containing modified galactose units can be glycosylated rsc.orgnih.gov. The synthesis of glycopeptides containing the α-O-glycosidically linked N-acetylgalactosamine, a common linkage in O-glycoproteins, often involves the use of galactal-derived building blocks scilit.com. The azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal, for example, provides access to 2-nitrogenated glycosides, which are important components for synthesizing human and bacterial oligosaccharides acs.org.

This compound as a Versatile Chiral Pool Building Block for Natural Product Synthesis

The chiral pool strategy utilizes readily available enantiopure natural compounds as starting materials for the synthesis of complex chiral molecules numberanalytics.comwikipedia.org. Carbohydrates, including this compound, are excellent members of the chiral pool due to their inherent chirality and diverse functional groups rroij.comnumberanalytics.com. This compound's defined stereochemistry makes it a valuable starting material for constructing the chiral frameworks of various natural products.

Scaffold Diversity Generation via this compound

This compound's structure lends itself to the generation of diverse molecular scaffolds through various chemical reactions rsc.org. The presence of the enol ether allows for reactions such as electrophilic additions, which can be leveraged to introduce new functional groups and create structural variations rsc.org. For instance, reactions involving this compound derivatives with substituted arylamines and 1,3-dicarbonyl compounds can yield bicyclic and tricyclic scaffolds rsc.org.

One approach to generating scaffold diversity involves tandem reactions. A scandium(III) triflate-catalyzed one-pot reaction of this compound derivatives with salicylaldehyde (B1680747) or its derivatives and aryl amines can lead to the formation of pentacyclic benzopyran fused pyranoquinolines rsc.org. This domino process involves a Ferrier rearrangement followed by Povarov-like reactions and polycyclization rsc.org.

Another example is the reaction of this compound triacetate with phenol (B47542) or its ring derivatives catalyzed by aluminum(III) triflate, which undergoes a tandem process involving initial Ferrier rearrangement followed by Friedel-Crafts C-C bond formation, resulting in chiral bridged benzopyrans rsc.org.

The glycosylation of nucleophiles with this compound-derived activated aziridines can also lead to the formation of diverse glycosidic structures with modified amino groups, further contributing to scaffold diversity researchgate.net.

Design and Synthesis of this compound-Based Ligands and Molecular Probes

This compound and its derivatives are employed in the design and synthesis of ligands and molecular probes, particularly for studying carbohydrate-protein interactions and inhibiting enzymes acs.orgacs.orgnih.gov. The ability to modify the structure of this compound allows for the creation of compounds that can mimic natural carbohydrates or possess enhanced binding affinities and selectivities for specific biological targets acs.orgglycomimetics.com.

This compound itself has been shown to inhibit beta-D-galactosidases nih.gov. This demonstrates the potential of galactal structures to interfere with enzyme activity.

Furthermore, this compound derivatives have been explored as inhibitors and probes for carbohydrate-binding proteins such as galectins acs.orgacs.org. Galectin-8, a carbohydrate-binding protein involved in various biological processes including tumor progression and immune modulation, has been a target for this compound-based ligand design acs.orgacs.org. Studies have shown that C-3 substituted benzimidazole (B57391) and quinoline (B57606) this compound derivatives can act as selective ligands for the galectin-8 N-terminal domain (galectin-8N) acs.orgacs.org.

Research involving X-ray crystallography, molecular dynamics simulations, and quantum mechanical calculations has provided insights into the binding interactions between galectin-8N and this compound derivatives acs.orgacs.org. These studies suggest that interactions, including orbital overlap between amino acid residues (e.g., Arg45) and the this compound double bond and O4, contribute to the high affinity of these ligands acs.orgacs.org.

Data from binding affinity evaluations using competitive fluorescence polarization assays have shown that synthesized this compound derivatives can exhibit higher binding affinities for galectin-8N compared to this compound itself and analogous galactoside derivatives acs.org.

Compound ClassSubstitution at C3TargetKd (µM)Selectivity (vs. Galectin-3)Reference
This compound-Galectin-8N-- acs.org
This compound-benzimidazole hybridBenzimidazolylmethylGalectin-8N4815-fold acs.orgacs.org

These this compound-based compounds represent potential probes for investigating galectin-8N pharmacology and may serve as leads for developing potent and selective galectin-8 inhibitors with potential therapeutic applications acs.orgacs.org.

Activity-based probes (ABPs) are valuable tools for identifying and studying enzyme activity plos.orgnih.gov. While the provided text does not explicitly detail this compound-based ABPs, the general principle of using small molecules to covalently label enzymes for studying their function and identifying inhibitors is relevant to the application of this compound derivatives as affine probes plos.orgnih.gov.

Glycals, including this compound, are a class of compounds that can serve as carbohydrate mimics . They resemble the structure and/or function of natural carbohydrates and glycoconjugates . These mimics are valuable tools in glycobiology research, particularly for studying the biosynthesis and processing of glycoconjugates and for interfering with carbohydrate-protein interactions researchgate.netnih.govglycomimetics.com.

This compound-based carbohydrate mimics can be designed to target specific carbohydrate-binding proteins (lectins) that play crucial roles in various biological and pathological processes, such as cell adhesion, immune modulation, and microbial infections nih.govglycomimetics.combeilstein-journals.orglu.se. By mimicking the epitopes recognized by these lectins, this compound derivatives can act as antagonists, potentially modulating cellular interactions and inhibiting processes like biofilm formation by pathogens glycomimetics.combeilstein-journals.org.

For example, glycoclusters based on a triazine core bearing D-galactose epitopes have shown affinity for Pseudomonas aeruginosa lectin lecA and can inhibit biofilm formation beilstein-journals.org. While this example uses a D-galactose epitope, it illustrates the principle of using carbohydrate-like structures, which could potentially be derived from or inspired by this compound chemistry, to develop probes and inhibitors for glycobiology studies beilstein-journals.org.

The development of glycomimetics, including those potentially derived from carbohydrate scaffolds like this compound, is an active area of research aimed at overcoming the limitations of using natural carbohydrates as drugs, such as low activity and poor pharmacokinetic properties nih.govglycomimetics.com. These synthetic mimics with improved properties offer exciting opportunities for developing novel therapeutics targeting carbohydrate-binding proteins nih.govglycomimetics.com.

Advanced Spectroscopic and Computational Approaches in D Galactal Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of d-Galactal (B13577) Derivatives

High-resolution spectroscopic techniques are indispensable tools in the structural elucidation of this compound and its various derivatives. These methods provide detailed information about the atomic connectivity, functional groups, and stereochemistry of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Regiochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure and conformation of organic molecules, including this compound derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the regiochemistry of substituents and analyze the conformational preferences of the pyranose ring, which exists in a half-chair conformation due to the presence of the double bond . Analysis of coupling constants in ¹H NMR spectra provides insights into the dihedral angles between protons, allowing for detailed conformational analysis. For instance, comparison of experimental and Density Functional Theory (DFT)-calculated vicinal ¹H-¹H NMR coupling constants has been used in the conformational analysis of this compound-derived compounds researchgate.net. NMR spectroscopy can also be used to study enzyme-inhibitor binding-induced structural changes .

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives, as well as providing information about their fragmentation patterns, which aids in structural confirmation. High-resolution MS (HRMS) is particularly valuable for validating the molecular weight and purity of synthesized compounds . MS-based techniques, including those coupled with ion mobility spectrometry (IMS) and gas-phase infrared spectroscopy (MS-IR), can distinguish between sugar isomers, providing unique fingerprints for identification nih.govacs.org. Different ionization methods and fragmentation techniques can enhance structural characterization mdpi.com. For example, the fragmentation of glycosidic bonds in flavonoid O-glycosides can be observed using MS, yielding characteristic ions corresponding to the loss of sugar units mdpi.com. While this example pertains to flavonoid glycosides, the principles of fragmentation analysis are applicable to this compound derivatives containing glycosidic linkages or other labile bonds.

Theoretical and Computational Chemistry Applied to this compound Systems

Computational chemistry plays a vital role in complementing experimental spectroscopic data, providing deeper insights into the electronic structure, reactivity, and interactions of this compound and its derivatives.

Quantum Chemical Calculations for Reactivity Prediction and Mechanistic Understanding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to predict the reactivity of this compound and understand the mechanisms of reactions involving this compound. These calculations can estimate chemical reaction pathways, including transition state energies, which are crucial for understanding reaction kinetics and selectivity nih.govrsc.orgnih.gov. For example, quantum mechanical calculations have been used to investigate the interaction between the olefin of the this compound ring and amino acid side chains in protein binding pockets, revealing orbital overlap that may contribute to binding affinity acs.orgresearchgate.netresearchgate.netacs.orguni-lj.si. Such calculations can drive the development of new synthetic methodologies and explore reaction routes nih.govrsc.orgnih.govresearchgate.net.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with other molecules, particularly biological targets like proteins. MD simulations can predict binding free energies and provide insights into the conformational changes that occur upon binding . Simulations have been used to study the complexes of this compound derivatives with proteins like galectin-8N, revealing details about hydrogen bonding networks, cation-π stacking, and π-π stacking interactions within the binding pocket acs.orgresearchgate.netresearchgate.netuni-lj.siresearchgate.netnih.gov. These simulations help to understand the molecular basis of recognition and affinity.

Structure-Activity Relationship Studies through Computational Modeling

Computational modeling is integral to Structure-Activity Relationship (SAR) studies of this compound derivatives, particularly in the context of designing ligands for biological targets. By computationally exploring the effects of structural modifications on binding affinity and selectivity, researchers can guide the synthesis of more potent and specific compounds. Computational docking, often followed by MD simulations and free energy calculations, is used to screen derivatives and prioritize compounds with favorable binding characteristics . Quantitative Structure-Activity Relationship (QSAR) models can be trained on experimental binding data to predict the activity of new derivatives based on their molecular descriptors acs.org. These computational approaches accelerate the rational design and optimization of this compound-based ligands.

Key Research Findings and Data (Illustrative based on search results):

Research on this compound derivatives as ligands for galectin-8N has provided valuable insights into the interactions governing binding affinity and selectivity.

Table 1: Binding Affinities of Selected this compound Derivatives for Galectin-8N

CompoundDescriptionKd (µM)Selectivity over Galectin-3
This compound (3)Unsubstituted this compound--
6aBenzimidazole-galactal derivative4815-fold
6cBenzimidazole-galactal derivative46-
9Quinoline-galactal derivative~48-
104-(p-bromophenyl)phthalazinone-galactalHigh AffinityUnmatched over multiple galectins

Note: Kd values are approximate and depend on the specific experimental conditions and methods used in the cited studies. acs.orgacs.orguni-lj.sinih.gov

Detailed analysis using X-ray crystallography, MD simulations, and quantum chemical calculations has revealed specific interactions between this compound derivatives and galectin-8N. For instance, the O4 of the this compound moiety has been shown to engage in a hydrogen-bonding network with residues like Arg45, Arg69, and His65 in galectin-8N. The O6 can interact with Asn79 and Glu89, while the O3 may interact with Arg45. acs.org Furthermore, the olefin of the this compound ring can exhibit favorable interactions, potentially through orbital overlap with residues like Arg45, contributing to improved affinity. acs.orgresearchgate.netresearchgate.netacs.orguni-lj.si

Table 2: Key Interactions Observed in Galectin-8N Complexes with this compound Derivatives

This compound Moiety PositionInteracting Residues in Galectin-8NType of Interaction
O4Arg45, Arg69, His65Hydrogen bonding network
O6Asn79, Glu89Hydrogen bonding
O3Arg45Hydrogen bonding
Olefin (C1-C2 double bond)Arg45Favorable interaction (e.g., orbital overlap)
Hydrophobic α-sideTrp86Stacking

Based on findings from structural and computational studies. acs.orgnih.gov

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for d-Galactal (B13577) Transformations

Significant research efforts are directed towards developing new and efficient catalytic systems to facilitate transformations of this compound, particularly in glycosylation reactions. Organocatalysis, utilizing hydrogen-bonding interactions, has gained momentum as a versatile approach for selective glycosylation. Thiourea (B124793) catalysts, for instance, have been shown to effectively convert this compound derivatives into 2-deoxyglycosides with good selectivity nih.gov. The stereoselectivity and efficiency of these glycosylation reactions can be significantly influenced by the spatial arrangement of functional groups on the catalyst molecule, as well as reaction conditions like solvent and temperature rsc.org.

Studies have demonstrated that thiourea catalysis can achieve α-selective O-glycosylation of 2-nitroglycals, including 3,4,6-tri-O-benzyl-2-nitro-d-galactal, with phenolic acceptors rsc.org. The chirality of the thiourea catalyst can kinetically control the stereoselectivity rsc.org. Furthermore, ultra-low thiourea catalyst loadings have been explored for strain-release glycosylations nih.gov.

Metal-catalyzed reactions also play a crucial role in this compound transformations. Aluminum triflate (Al(OTf)₃) has been shown to catalyze tandem reactions of 3,4,6-tri-O-acetyl-d-galactal, leading to the formation of 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans depending on the reaction conditions researchgate.net. These benzopyrans can undergo ring-opening reactions catalyzed by Al(OTf)₃/acetic anhydride (B1165640) to selectively yield chiral chromenes or chromans researchgate.net. Palladium-catalyzed reactions, such as allylic amination, are also being explored in the synthesis of this compound-derived aziridines, offering improved synthetic protocols researchgate.net.

The development of cooperative catalytic systems, combining thiourea with other catalysts like phosphoric acid, has expanded the substrate scope of glycal additions nih.gov. These advancements in catalytic systems provide more efficient and selective routes for synthesizing complex molecules derived from this compound.

Interdisciplinary Research at the Interface of this compound Chemistry and Chemical Biology

Interdisciplinary research combining chemistry and biology is a rapidly growing field, and this compound chemistry is poised to contribute significantly. Chemical biology utilizes chemical tools and principles to study and manipulate biological systems limes-institut-bonn.de. Glycals, including this compound, are valuable building blocks for synthesizing glycoconjugates and modified sugars, which are essential tools in glycobiology research researchgate.net.

Synthetic oligosaccharides and glycoconjugates derived from glycals provide materials for understanding the relationship between structure and function in biological processes researchgate.net. They can also be used to develop mimics of cell surface assemblies, which have potential as therapeutic agents researchgate.net. Furthermore, modified sugar derivatives can serve as probes to investigate enzymatic pathways and cellular recognition events.

Research on this compound as a non-metabolizable analog has shown its potential in studying metabolic pathways. For instance, this compound, as a galactose analog, has been examined for its effects on biological processes, although studies have indicated it may not significantly affect certain pathways like aflatoxin production in Aspergillus flavus at specific concentrations nih.gov. This highlights the use of sugar analogs like this compound as tools to probe biological systems.

The synthesis of complex biomolecules, such as glycopeptides, can be facilitated by efficient glycosylation methods involving this compound derivatives rsc.org. This intersection of synthetic chemistry and biology is crucial for advancing our understanding of biological roles of carbohydrates and developing carbohydrate-based therapeutics.

Unexplored Reactivity and Derivatization Pathways

Despite the established reactivity of this compound, there remain unexplored areas of its chemistry and potential derivatization pathways. The electron-rich double bond and the hydroxyl groups (or their protected forms) offer multiple sites for functionalization. While Ferrier rearrangement and additions to the double bond are well-known transformations, novel reaction methodologies can unlock access to a wider range of this compound-derived structures.

Exploring new catalysts and reaction conditions can lead to unprecedented selectivities (regio-, stereo-, and chemoselectivity) and enable the synthesis of highly functionalized derivatives. For example, investigating cascade or domino reactions involving this compound could provide efficient routes to complex heterocyclic systems or novel carbohydrate mimetics researchgate.net.

Furthermore, the potential for late-stage functionalization of this compound derivatives could allow for the rapid generation of diverse compound libraries for screening in various applications. This could involve exploring click chemistry, C-H activation, or other modern synthetic strategies applied to the this compound scaffold. The synthesis of novel N-activated vinyl aziridines from this compound demonstrates the ongoing efforts to develop improved synthetic protocols and access new structural motifs researchgate.net.

Understanding the fundamental reaction mechanisms under various conditions is also crucial for designing new transformations and predicting reactivity. Further research into the nature of intermediates, such as glycosyl cations, can provide insights for developing highly controlled and selective reactions researchgate.net.

The exploration of this compound's unexplored reactivity and derivatization pathways is essential for expanding its utility as a versatile chemical building block and discovering new molecules with potential applications in medicine, materials science, and other fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.